molecular formula C9H7ClO4 B8664651 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

Cat. No.: B8664651
M. Wt: 214.60 g/mol
InChI Key: JMIKCDZBVNZHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is an organic compound with the molecular formula C9H7ClO4 It belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid typically involves cyclization reactions. One common method is the reaction of acetyl chloride with methyl cyclopropene aldehyde under appropriate conditions to form the desired benzodioxine structure . Another method involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and oxidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzodioxines.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H7ClO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12)

InChI Key

JMIKCDZBVNZHGZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

49 g of 7-amino-1,4-benzodioxane-5-carboxylic acid, 200 ml of water and 50 ml of hydrochloric acid were introduced into a balloon flask provided with an agitator and a thermometer. The mixture was cooled to 5° C. and then a solution of 17.5 g of sodium nitrite in 38 ml of water was added. The suspension was then poured into a solution of 20 g of cuprous chloride in 75 ml of hydrochloric acid. The precipitate was dried off, washed and dissolved in a solution of 42 g of sodium bicarbonate in 420 ml of water. The solution was filtered and treated with 100 ml of hydrochloric acid. 50 g of 7-chloro-1,4-benzodioxane-5-carboxylic acid was produced (M.P.: 180° C.; yield: 92.7%).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-Chloro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde (6.25 g, 31.4 mmol) was dissolved in acetone (150 mL) and the solution was then cooled to 5° C. A solution of CrO3 in sulfuric acid (4 M in 4 M H2SO4, 12.5 mL, 50 mmol) was added dropwise over 2 min and the mixture was refluxed for 30 min. Water (150 mL) was added and then most of the acetone was removed by evaporation. The mixture was extracted with ether (150 mL) and the organic solution was then extracted with a solution of NaOH (0.5 M, 150 mL). The aqueous solution was acidified with 2 M hydrochloric acid and then extracted with ether (150 mL). The organic solution was washed with brine and dried over Na2SO4. The solvent was removed by evaporation and the residue treated with CH2Cl2. After filtration and drying there was obtained 5.2 g (77%) of 7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. 1H NMR (400 MHz, acetone-d6): 4.3-4.4 (m, 4H), 7.1 (d, 1H), 7.3 (d, 1H), 11-12 (b, 1H).
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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